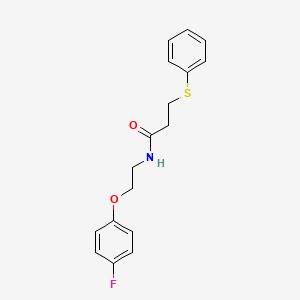
N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide, commonly known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator that has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
FTY720 works by binding to N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide receptors, which are present on various cells in the body, including immune cells and neurons. By binding to these receptors, FTY720 modulates the immune response and reduces inflammation. FTY720 also has the ability to cross the blood-brain barrier and bind to N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
FTY720 has been shown to have several biochemical and physiological effects. It reduces the number of circulating lymphocytes by inducing their sequestration in lymphoid organs. FTY720 also modulates the production of cytokines and chemokines, which play a crucial role in the immune response. In addition, FTY720 has been shown to have vasodilatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FTY720 has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, which makes it a reliable tool for researchers. FTY720 is also relatively easy to synthesize, which makes it accessible to researchers. However, FTY720 has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. In addition, FTY720 has a narrow therapeutic window, which means that it can be toxic at higher doses.
Direcciones Futuras
There are several future directions for the study of FTY720. One direction is to investigate its potential therapeutic applications in other autoimmune and inflammatory conditions. Another direction is to investigate its potential neuroprotective effects in other neurodegenerative diseases. Furthermore, there is a need to develop new formulations of FTY720 that have a longer half-life and a wider therapeutic window. Finally, there is a need to investigate the long-term effects of FTY720 on the immune system and the brain.
Conclusion:
In conclusion, FTY720 is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has immunomodulatory, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases. FTY720 works by binding to N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide receptors and modulating the immune response and reducing inflammation. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of FTY720, including investigating its potential therapeutic applications in other conditions and developing new formulations with a longer half-life and wider therapeutic window.
Métodos De Síntesis
FTY720 is synthesized from (R)-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid. The synthesis involves several steps, including the protection of the hydroxyl group, the conversion of the carboxylic acid group to a chloride, and the reaction of the resulting acid chloride with 2-(4-fluorophenoxy)ethylamine and phenylthiol. The final product is obtained after deprotection of the hydroxyl group.
Aplicaciones Científicas De Investigación
FTY720 has been extensively studied for its potential therapeutic applications. It has been shown to have immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis (MS) and inflammatory bowel disease (IBD). FTY720 has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory conditions such as asthma and arthritis. Furthermore, FTY720 has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-14-6-8-15(9-7-14)21-12-11-19-17(20)10-13-22-16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMVMGCKKIYMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2786178.png)
![2-Methyl-6-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2786179.png)
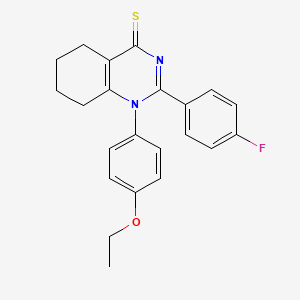
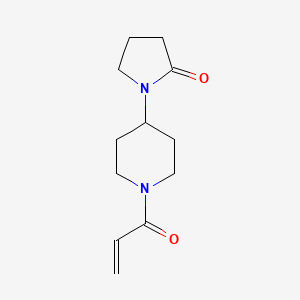
![N-(1-cyano-1-cyclopropylethyl)-2-[[5-(4-methoxyphenyl)-4-(2-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2786184.png)
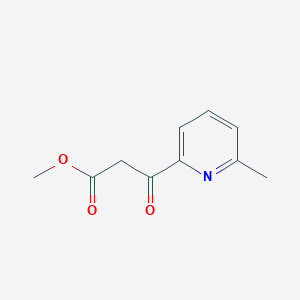

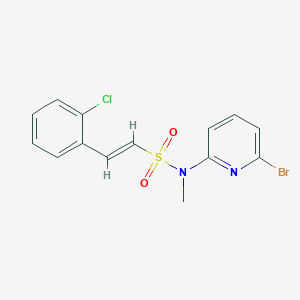
![N-(6-bromobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2786193.png)
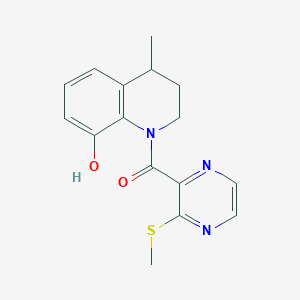
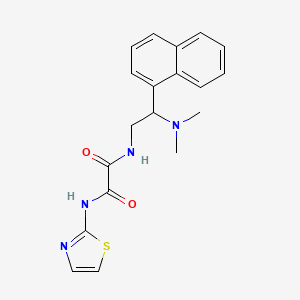
methanone](/img/structure/B2786196.png)
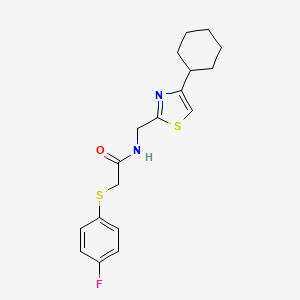
![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-[4-[3-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2786201.png)